

# 2,5-Dimethylphenyl isocyanate basic properties

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## Compound of Interest

Compound Name: 2,5-Dimethylphenyl isocyanate

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## An In-depth Technical Guide to 2,5-Dimethylphenyl Isocyanate

This guide provides a comprehensive overview of the core properties, synthesis, safety, and handling of **2,5-Dimethylphenyl isocyanate**, tailored for researchers, scientists, and professionals in drug development.

## Core Properties

**2,5-Dimethylphenyl isocyanate** is an aromatic organic compound featuring an isocyanate functional group ( $-N=C=O$ ) attached to a dimethyl-substituted benzene ring.<sup>[1][2]</sup> This reactive moiety makes it a valuable intermediate in organic synthesis.<sup>[2]</sup>

## Chemical and Physical Data

The fundamental physicochemical properties of **2,5-Dimethylphenyl isocyanate** are summarized below.

Property	Value	Source(s)
Appearance	Clear colorless to slightly yellow liquid	[3]
Boiling Point	210 °C (literature)	[1][3]
Density	1.043 g/cm <sup>3</sup>	[1]
Refractive Index (n <sub>20/D</sub> )	1.5315	[1]
Flash Point	195 °F (90.6 °C)	[3]
Molecular Weight	147.17 g/mol	[3][4]
XLogP3	3.50	[3]

## Identifiers and Structure

Identifier	Value	Source(s)
Chemical Name	2,5-Dimethylphenyl isocyanate	[1]
IUPAC Name	2-isocyanato-1,4-dimethylbenzene	[1][2]
CAS Number	40397-98-6	[1][2][5]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	[1][2][6]
SMILES	<chem>CC1=CC=C(C)C(=C1)N=C=O</chem>	[1]
InChI Key	SOXVXJQIQVOCAU-UHFFFAOYSA-N	[1]
Synonyms	2,5-Isocyanatoxylene, 1-Isocyanato-2,5-dimethylbenzene	[2][3]
MDL Number	MFCD00013854	[1]
PubChem CID	98605	[1]

## Safety and Handling

**2,5-Dimethylphenyl isocyanate** is classified as a hazardous chemical and requires careful handling in a controlled laboratory environment.[7]

## Hazard Identification

- Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2][7] It causes skin and serious eye irritation.[2][7] Inhalation may lead to allergy or asthma symptoms, breathing difficulties, and respiratory irritation.[2][7]
- Physical Hazards: It is a combustible liquid.[7] Containers may explode when heated.[7]

## Recommended Handling and Storage

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection, such as chemical safety goggles.[2][7] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] It should be kept refrigerated and away from heat, sparks, and open flames.[7]
- Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

## Experimental Protocols

The isocyanate functional group is highly reactive towards nucleophiles such as alcohols, amines, and water.[8] This reactivity is fundamental to its application in synthesis.

## Synthesis via Phosgenation

A common method for preparing aryl isocyanates is the reaction of the corresponding aniline with phosgene or a phosgene equivalent like triphosgene or solid phosgene (triphosgene).[9][10]

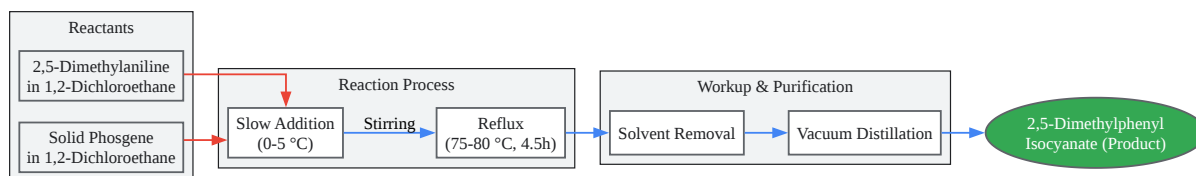
Objective: To synthesize **2,5-Dimethylphenyl isocyanate** from 2,5-dimethylaniline.

## Materials:

- 2,5-Dimethylaniline
- Solid Phosgene (Triphosgene)
- 1,2-Dichloroethane (or another suitable inert solvent)
- Dry glassware
- Magnetic stirrer and heating mantle
- Apparatus for distillation under reduced pressure

## Methodology:

- In a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve solid phosgene in 1,2-dichloroethane.[\[10\]](#)
- Separately, prepare a solution of 2,5-dimethylaniline in 1,2-dichloroethane.[\[10\]](#)
- While stirring under a nitrogen atmosphere, slowly add the 2,5-dimethylaniline solution to the solid phosgene solution at a controlled temperature, typically between 0-5 °C.[\[10\]](#) This ensures that phosgene remains in excess, minimizing the formation of diaryl urea byproducts.[\[10\]](#)
- After the addition is complete, gradually raise the temperature to the reflux temperature of the solvent (approx. 75-80 °C for 1,2-dichloroethane) and maintain the reaction for 3 to 6 hours.[\[10\]](#)
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent using a rotary evaporator.
- Purify the crude product by distillation under reduced pressure to yield **2,5-Dimethylphenyl isocyanate**.[\[10\]](#)



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Caption: Phosgenation synthesis of **2,5-Dimethylphenyl isocyanate**.

## Reactivity and Applications

The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack.<sup>[8]</sup> This reactivity allows for the synthesis of a wide range of derivatives.

- Urea Derivatives: Reaction with primary or secondary amines yields substituted ureas.
- Urethane (Carbamate) Derivatives: Reaction with alcohols produces urethanes, a cornerstone of polyurethane chemistry.<sup>[8]</sup>
- Drug Development: Isocyanates are used as reagents to link with various molecules, including oligosaccharides and cyclodextrins, for applications like creating chiral stationary phases for chromatography.<sup>[11]</sup> While direct applications in drug development for this specific isocyanate are not widely documented in the provided results, its role as a building block for creating diverse molecular structures is significant for medicinal chemistry research.

## Spectroscopic Data Interpretation

While specific spectra for **2,5-Dimethylphenyl isocyanate** were not provided in the search results, the expected characteristics can be inferred from its structure.

- Infrared (IR) Spectroscopy: A very strong and characteristic absorption band is expected in the region of 2250-2275  $\text{cm}^{-1}$  due to the asymmetric stretching vibration of the  $\text{-N=C=O}$

group.[12] Other bands would correspond to aromatic C-H and C=C stretching.

- <sup>1</sup>H NMR Spectroscopy: The spectrum would show signals for the two methyl groups and the aromatic protons on the benzene ring. The chemical shifts and splitting patterns would be indicative of their positions.
- <sup>13</sup>C NMR Spectroscopy: The carbon of the isocyanate group would appear around 120-130 ppm. Signals for the aromatic carbons and the two methyl group carbons would also be present.[13]
- Mass Spectrometry: The molecular ion peak (M<sup>+</sup>) would be observed at m/z corresponding to the molecular weight (147.17).[1][3] Fragmentation patterns would involve the loss of the NCO group and other characteristic cleavages of the aromatic ring.

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